N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-6-16(20-17(23)11-2-3-11)22(21-10)18-19-13(8-26-18)12-4-5-14-15(7-12)25-9-24-14/h4-8,11H,2-3,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCHMNYZCIQZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities.
Mode of Action
It’s worth noting that 1,3-benzodioxole compounds have been associated with various biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic effects.
Biochemical Pathways
It’s known that 1,3-benzodioxole compounds can regulate cytochrome p450-dependent drug oxidation, which is important in the process of eliminating drugs from the body.
Biochemical Analysis
Biochemical Properties
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several key enzymes and proteins, including cyclooxygenase (COX) and various kinases. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death. Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression, particularly in genes involved in cell cycle regulation and apoptosis. The compound’s ability to inhibit kinases is particularly noteworthy, as it can disrupt key signaling pathways involved in cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth and induce apoptosis without significant toxicity. At higher doses, toxic effects such as liver damage and oxidative stress have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter key metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological effects based on current research findings.
The compound features multiple functional groups that contribute to its biological activity. The synthesis typically involves several steps:
- Formation of the Benzodioxole Ring : This is achieved through cyclization reactions involving catechol derivatives.
- Synthesis of the Thiazole Ring : The thiazole component is synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
- Coupling Reactions : The benzodioxole and thiazole rings are coupled through palladium-catalyzed cross-coupling reactions.
- Amidation : The final step involves forming the cyclopropanecarboxamide through amidation reactions.
The molecular structure can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the benzodioxole and thiazole moieties have shown promise in inhibiting cancer cell proliferation in various models, including:
- MCF-7 Cell Line : Studies have demonstrated that related compounds exhibit cytotoxicity against breast cancer cells, with IC50 values indicating effective inhibition of cell growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar structures have shown activity against various pathogens, including:
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors, leading to the modulation of signaling pathways associated with cell growth and apoptosis.
Potential Targets
- Kinases : Inhibition of kinases involved in cancer progression.
- Proteases : Targeting proteases that facilitate tumor metastasis.
Study 1: Anticancer Activity
In a study evaluating a series of benzodioxole-thiazole derivatives, one compound demonstrated an IC50 value of approximately 0.86 µM against MCF-7 cells, indicating high potency compared to standard treatments like cisplatin .
Study 2: Antimicrobial Screening
Another study screened related compounds against a panel of bacterial strains, yielding significant inhibitory effects with selectivity indices suggesting minimal toxicity to mammalian cells .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro substituents (e.g., 3a, 3d) correlate with higher melting points (133–183°C), likely due to increased dipole interactions .
- Steric Effects : Bulky substituents (e.g., 4-pyrrolidinylbenzoyl in 74) reduce yields (20%), suggesting steric hindrance during coupling steps .
- Electron-Donating Groups (EDGs) : Methoxy and propoxy groups (e.g., 34, 83) lower yields (18–26%), possibly due to reduced reactivity in nucleophilic acyl substitution .
Spectroscopic and Analytical Data
- NMR Trends :
- Mass Spectrometry :
Implications for Drug Design
- Bioactivity Potential: The benzodioxol group may enhance metabolic stability, while the cyclopropane carboxamide could improve target selectivity via conformational restriction .
- Optimization Strategies :
- Introducing EWGs (e.g., chloro) may improve crystallinity and bioavailability.
- Reducing steric bulk (e.g., replacing pyrrolidinyl with methoxy) could increase synthetic efficiency .
Q & A
Q. What are the recommended synthetic routes for N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide?
The synthesis involves multi-step reactions, typically starting with the assembly of the thiazole and pyrazole cores. Key steps include:
- Thiazole formation : Condensation of benzo[d][1,3]dioxol-5-yl thiourea with α-bromo ketones under reflux in ethanol .
- Pyrazole coupling : Reaction of the thiazole intermediate with 3-methyl-1H-pyrazol-5-amine using Pd-catalyzed cross-coupling or nucleophilic substitution .
- Cyclopropane carboxamide attachment : Amide bond formation between the pyrazole-thiazole intermediate and cyclopropanecarboxylic acid derivatives, often using EDCI/HOBt as coupling agents in dry DMF .
Optimization : Control reaction temperature (60–80°C), use anhydrous solvents (THF, DMF), and monitor purity via TLC or HPLC .
Q. How is the molecular structure of this compound validated?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR to identify protons and carbons in the benzo[d][1,3]dioxole (δ 6.8–7.1 ppm), thiazole (δ 7.5–8.0 ppm), and pyrazole (δ 2.5 ppm for methyl) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H] at m/z 423.12) .
- X-ray crystallography (if available): To resolve bond angles and stereochemistry of the cyclopropane moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies in kinase inhibition or cytotoxicity data may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for IC validation) .
- Solubility issues : Use DMSO stocks (<0.1% final concentration) and confirm compound stability via LC-MS during long-term assays .
- Target selectivity : Perform counter-screens against related kinases (e.g., EGFR, VEGFR) to rule off-target effects .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions between the cyclopropane carboxamide and kinase ATP-binding pockets (e.g., CDK2 or Aurora kinases) .
- QSAR modeling : Correlate substituent effects (e.g., methyl on pyrazole) with bioactivity using descriptors like logP and polar surface area .
- MD simulations : Assess conformational stability of the thiazole-pyrazole core in aqueous environments (GROMACS/AMBER) .
Q. How should researchers design in vivo studies to evaluate antitumor efficacy?
- Model selection : Use xenograft models (e.g., HCT-116 colorectal cancer) with proven sensitivity to kinase inhibitors .
- Dosing regimen : Optimize bioavailability via IP administration (10–20 mg/kg daily) and monitor plasma half-life using LC-MS/MS .
- Toxicity endpoints : Assess liver enzymes (ALT/AST) and body weight changes to rule out off-target toxicity .
Methodological Notes
- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) .
- Advanced Characterization : Employ cryo-EM for target engagement studies if crystallography data is unavailable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
